molecular formula C21H52O6Si5 B020074 1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose CAS No. 32166-80-6

1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose

Cat. No.: B020074
CAS No.: 32166-80-6
M. Wt: 541.1 g/mol
InChI Key: PPFHNIVPOLWPCF-XDWAVFMPSA-N
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Description

Trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyloxy groups attached to an oxane ring, making it a highly silylated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane typically involves the protection of hydroxyl groups on a sugar derivative, followed by silylation. One common method starts with the selective protection of the hydroxyl groups on a sugar molecule using trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the silylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or reduce the oxidation state of the compound.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane is used as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions makes it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability or altering their properties for specific applications, such as drug delivery or imaging.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as prodrugs or in the development of novel drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at hydroxyl sites. In biological systems, it may interact with cellular components to enhance stability or alter functionality.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for silylation reactions but lacks the complex structure of the target compound.

    Tetrahydropyranyl ethers: Another class of protecting groups for hydroxyl functionalities, but they offer different stability and reactivity profiles.

    Methoxymethyl ethers: Used as protecting groups but are less stable under acidic conditions compared to silyl ethers.

Uniqueness

Trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane is unique due to its multiple silyl groups, which provide enhanced stability and protection for hydroxyl functionalities. This makes it particularly valuable in complex synthetic routes where multiple steps are required.

Properties

IUPAC Name

trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-XDWAVFMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423817
Record name .alpha.-Galactose, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32166-80-6
Record name .alpha.-Galactose, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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